4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-13-7-3-6-10-17(13)22-12-14(11-18(22)23)19-20-15-8-4-5-9-16(15)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAGCENQDLIFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidin-2-one moiety: This step involves the reaction of the benzimidazole derivative with a suitable pyrrolidinone precursor, often through nucleophilic substitution or addition reactions.
Substitution with the 2-ethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using 2-ethylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s analogs differ primarily in substituents on the phenyl ring and benzimidazole moiety. Key examples include:
Table 1: Structural Comparison of Analogs
Physicochemical Properties
- Hydrogen Bonding: The benzimidazole NH group acts as a hydrogen bond donor, while the pyrrolidinone carbonyl serves as an acceptor. Substituents like chloro-benzyl () or benzyl () may alter solvent accessibility of these groups .
Biological Activity
4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one, also known by its CAS number 876723-90-9, is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19N3O |
| Molecular Weight | 305.37 g/mol |
| CAS Number | 876723-90-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition:
The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. It has been shown to interact with kinases that play critical roles in signaling pathways related to cell growth and apoptosis.
Receptor Binding:
It can bind to certain receptors on the surface of cells, which may trigger intracellular signaling cascades that lead to apoptosis or cell cycle arrest.
DNA Interaction:
There is evidence suggesting that this compound can intercalate into DNA, affecting gene expression and cellular functions, which is a common mechanism for many anticancer agents.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable study investigated its effects on K562 human leukemia cells, demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase activation. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. The results indicated that the compound could overcome imatinib resistance in chronic myeloid leukemia (CML) cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been studied for its antimicrobial activities. Research indicates that benzimidazole derivatives exhibit broad-spectrum antimicrobial effects, suggesting that this compound may share similar properties. The mechanism likely involves disruption of microbial cell membranes or inhibition of vital microbial enzymes.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study on K562 Cells:
A study focused on the cytotoxic effects of various benzimidazole derivatives on K562S (imatinib-sensitive) and K562R (imatinib-resistant) cells. The findings showed that this compound significantly inhibited cell viability and induced apoptosis in both cell lines . -
Molecular Docking Studies:
Molecular docking studies have been performed to predict the binding affinity of this compound with BCR-ABL kinase, a critical target in CML therapy. The results indicated a strong binding preference, suggesting potential as a therapeutic agent against resistant forms of leukemia .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Q & A
What are the established synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one, and what key reaction parameters influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions between pyrrolidinone precursors and benzimidazole derivatives under reflux conditions with hydrochloric acid (4 M) .
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yield compared to traditional reflux methods .
- Solid-phase synthesis for easier purification, particularly when handling intermediates with low solubility .
Critical parameters include:
- Solvent choice (e.g., DMF or n-butanol for solubility optimization) .
- Catalyst selection (e.g., potassium carbonate for deprotonation in nucleophilic substitutions) .
- Reaction time (e.g., 24-hour reflux for complete cyclization) .
How can reaction conditions be optimized to improve the purity of this compound during synthesis?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Temperature control : Elevated temperatures (e.g., 150°C in DMF) enhance reaction efficiency but require careful monitoring to avoid side products .
- Microwave irradiation : Reduces reaction time by 50–70% while maintaining >90% purity, as demonstrated in analogous benzimidazole-pyrrolidinone syntheses .
- Chromatographic purification : Use of preparative HPLC with a C18 column and acetonitrile/water gradients to isolate the target compound from byproducts .
Mechanistic studies using NMR spectroscopy can identify intermediates, guiding adjustments in stoichiometry or solvent polarity .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring conformations. For example, aromatic protons in benzimidazole resonate at δ 7.2–8.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ = 334.2 for C₂₀H₂₀N₃O) .
How does the substitution pattern on the benzimidazole and pyrrolidinone moieties influence the compound's bioactivity?
Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Benzimidazole modifications : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to kinase targets by increasing hydrophobicity, as seen in analogs with IC₅₀ values < 1 µM .
- Pyrrolidinone substituents : Bulky groups (e.g., 2-ethylphenyl) improve metabolic stability by reducing cytochrome P450 oxidation .
- Hybrid systems : Dual-targeting compounds (e.g., benzimidazole-pyrrolidinone hybrids) show synergistic effects in in vitro cytotoxicity assays .
Experimental design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets, followed by in vitro validation via enzyme inhibition assays .
How should researchers address contradictions in reported bioactivity data for this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines from the NCI-60 screening panel .
- Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability across studies .
- Structural analogs : Compare with derivatives (e.g., 4-(1H-benzimidazol-2-yl)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one) to isolate substituent effects .
Data reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate results and identify outliers via funnel plots .
What experimental strategies are recommended for evaluating the compound's stability under physiological conditions?
Level: Advanced
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC. Pyrrolidinone rings are prone to hydrolysis at pH < 3 .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most analogs) .
- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/Vis light (λ = 365 nm) for 48 hours .
What methodologies are appropriate for assessing the environmental impact of this compound?
Level: Advanced
Methodological Answer:
Follow OECD guidelines for ecotoxicological studies:
- Biodegradation : Use closed bottle tests (OECD 301D) to measure half-life in aqueous systems. Benzimidazole derivatives typically show persistence > 60 days .
- Aquatic toxicity : Perform Daphnia magna acute toxicity assays (48-hour EC₅₀). Analogous compounds exhibit EC₅₀ values of 10–50 mg/L .
- Bioaccumulation : Calculate log Kow values via shake-flask methods; expected log Kow ≈ 3.5, indicating moderate bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
